3-(2-(p-Tolyloxy)acetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(p-Tolyloxy)acetamido)propanoic acid is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of a p-tolyloxy group attached to an acetamido moiety, which is further connected to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(p-Tolyloxy)acetamido)propanoic acid typically involves the reaction of p-tolyl alcohol with chloroacetic acid to form p-tolyloxyacetic acid. This intermediate is then reacted with ammonia or an amine to form the corresponding acetamide. Finally, the acetamide is subjected to a reaction with acrylate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-(p-Tolyloxy)acetamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The p-tolyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-(p-Tolyloxy)acetamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(p-Tolyloxy)acetamido)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The p-tolyloxy group may facilitate binding to specific sites, while the acetamido and propanoic acid moieties contribute to the overall activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(o-Tolyloxy)acetamido)propanoic acid
- 3-(2-(m-Tolyloxy)acetamido)propanoic acid
- 3-(2-(p-Methoxyphenoxy)acetamido)propanoic acid
Uniqueness
3-(2-(p-Tolyloxy)acetamido)propanoic acid is unique due to the presence of the p-tolyloxy group, which imparts specific chemical and physical properties. This distinguishes it from similar compounds that may have different substituents or structural arrangements .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-[[2-(4-methylphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-9-2-4-10(5-3-9)17-8-11(14)13-7-6-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
JDKMOXICPZUTRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.